1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone
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Overview
Description
1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone is a chemical compound with the molecular formula C12H9Cl3N2O and a molecular weight of 303.57 g/mol . This compound is known for its unique chemical structure, which includes a furan ring and a trichlorophenyl group connected by a hydrazone linkage. It has gained attention in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone can be synthesized through the condensation reaction between 1-(2-furyl)ethanone and 2,4,6-trichlorophenylhydrazine . The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2-Furyl)ethanone (2,4,6-trichlorophenyl)hydrazone can be compared with similar compounds, such as:
1-(2-Furyl)ethanone (2,4-dichlorophenyl)hydrazone: Similar structure but with two chlorine atoms.
1-(2-Furyl)ethanone (2,6-dichlorophenyl)hydrazone: Similar structure but with chlorine atoms in different positions.
1-(2-Furyl)ethanone (2,4,6-trimethylphenyl)hydrazone: Similar structure but with methyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-(furan-2-yl)ethylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O/c1-7(11-3-2-4-18-11)16-17-12-9(14)5-8(13)6-10(12)15/h2-6,17H,1H3/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQJGIAIADUUCV-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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